REACTION_CXSMILES
|
[CH2:1]1[CH2:10][C:8](=[O:9])[C:4]2[CH:5]=[CH:6][S:7][C:3]=2[CH2:2]1.C(O[CH:14](OCC)[N:15]([CH3:17])[CH3:16])C>>[CH3:14][N:15]([CH:17]=[C:10]1[CH2:1][CH2:2][C:3]2[S:7][CH:6]=[CH:5][C:4]=2[C:8]1=[O:9])[CH3:16]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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C1CC2=C(C=CS2)C(=O)C1
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
|
C(C)OC(N(C)C)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
CN(C)C=C1C(C2=C(SC=C2)CC1)=O
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Name
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|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |